2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACT-660602 is a potent and selective antagonist of the chemokine receptor CXCR3, developed by Idorsia Pharmaceuticals Ltd. This compound has shown promise in the treatment of autoimmune diseases by inhibiting the migration of immune cells that cause tissue damage .
Preparation Methods
The synthesis of ACT-660602 involves several steps, starting from high-throughput screening hits and iterative optimization of a chemical series. The preparation of 2-substituted thiazole intermediates is a key step in the synthesis. Some of the reagents and conditions used include:
- N-bromosuccinimide (NBS) in acetonitrile at 50°C for 1.5 hours.
- Isopropenylboronic acid pinacol ester with palladium(II) chloride and aqueous sodium carbonate in acetonitrile at 80°C for 2 hours.
- Cyclopropylboronic acid with palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate in toluene and water at 100°C for 12 hours .
Chemical Reactions Analysis
ACT-660602 undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide and sulfuric acid.
Reduction: Employing palladium on carbon and hydrogen gas.
Substitution: Utilizing reagents such as N,N-dimethylmethyleneiminium iodide in dimethylformamide and acetonitrile at 90°C for 24 hours.
The major products formed from these reactions include intermediates like 2-substituted thiazoles and piperazine derivatives .
Scientific Research Applications
ACT-660602 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying chemokine receptor antagonists.
Biology: Investigated for its role in inhibiting cell migration and reducing inflammation.
Industry: Employed in the development of new drugs targeting chemokine receptors.
Mechanism of Action
ACT-660602 exerts its effects by selectively antagonizing the chemokine receptor CXCR3. This receptor is a seven-transmembrane G-protein-coupled receptor involved in various pathologies, particularly autoimmune diseases. By inhibiting the activation of CXCR3 by its ligands (CXCL9, CXCL10, and CXCL11), ACT-660602 prevents the recruitment of immune cells to inflamed tissues, thereby reducing tissue damage .
Comparison with Similar Compounds
ACT-660602 is unique compared to other CXCR3 antagonists due to its high biological potency and improved metabolic stability. Similar compounds include:
Z1695828968: Another CXCR3 antagonist with a similar structure but lower binding affinity.
Other CXCR3 antagonists: Various compounds identified through structure-based virtual screening and neural network models
ACT-660602 stands out due to its selective inhibition of CXCR3 and its effectiveness in reducing inflammation in vivo .
Properties
Molecular Formula |
C20H20F6N8OS |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20F6N8OS/c1-10-8-32(4-5-33(10)14(35)9-34-12(3)29-11(2)31-34)16-15(30-18(36-16)20(24,25)26)13-6-27-17(28-7-13)19(21,22)23/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
JENUMEXEVAAAJX-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
Canonical SMILES |
CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.